molecular formula C12H10O6S B13844933 4-(4-Methoxybenzoyl)furan-2-sulfonic acid

4-(4-Methoxybenzoyl)furan-2-sulfonic acid

Cat. No.: B13844933
M. Wt: 282.27 g/mol
InChI Key: YYQRPGCNTYZGMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxybenzoyl)furan-2-sulfonic acid is an organic compound with the molecular formula C12H10O6S. It is a derivative of furan, a heterocyclic aromatic compound, and contains a methoxybenzoyl group and a sulfonic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxybenzoyl)furan-2-sulfonic acid typically involves the reaction of furan derivatives with methoxybenzoyl chloride and sulfonating agents. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like pyridine or triethylamine to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxybenzoyl)furan-2-sulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions include various substituted furan derivatives, sulfonic acid derivatives, and methoxybenzoyl derivatives. These products can have different chemical and physical properties, making them useful for various applications .

Scientific Research Applications

4-(4-Methoxybenzoyl)furan-2-sulfonic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Methoxybenzoyl)furan-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt signaling pathways involved in inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(4-Methoxybenzoyl)furan-2-sulfonic acid include other furan derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H10O6S

Molecular Weight

282.27 g/mol

IUPAC Name

4-(4-methoxybenzoyl)furan-2-sulfonic acid

InChI

InChI=1S/C12H10O6S/c1-17-10-4-2-8(3-5-10)12(13)9-6-11(18-7-9)19(14,15)16/h2-7H,1H3,(H,14,15,16)

InChI Key

YYQRPGCNTYZGMF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=COC(=C2)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.